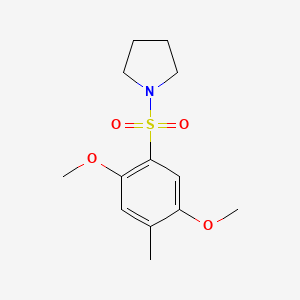
1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 2,5-dimethoxy-4-methylphenyl moiety
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to fit into binding pockets of receptors, modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxy-4-methylphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:
1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM): A known hallucinogen with a similar phenyl structure but different functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents, which can have varying biological activities and applications.
Sulfonyl compounds: Other sulfonyl-containing compounds that may have different reactivity and applications based on their specific substituents.
The uniqueness of this compound lies in its combination of the sulfonyl group with the 2,5-dimethoxy-4-methylphenyl moiety, providing distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-8-12(18-3)13(9-11(10)17-2)19(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVAQCYBKPMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5267432.png)
![1-(4-fluorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B5267443.png)
![(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B5267446.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5267454.png)
![N,N'-{2-butene-1,4-diylbis[thio(4,6-dihydroxy-2,5-pyrimidinediyl)]}diacetamide](/img/structure/B5267456.png)


![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-3-ylmethanone](/img/structure/B5267471.png)
![5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide](/img/structure/B5267479.png)
![3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5267483.png)
![N-[2-(2-fluorophenyl)ethyl]-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5267496.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5267513.png)
![N-isopropyl-N-[3-(methylthio)benzyl]morpholine-2-carboxamide](/img/structure/B5267521.png)
![2-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5267529.png)
